1-Aminoethanol

Description

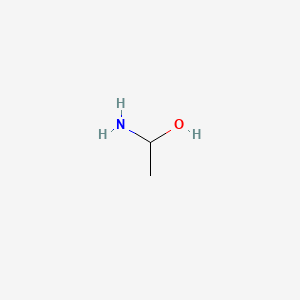

Structure

3D Structure

Properties

CAS No. |

75-39-8 |

|---|---|

Molecular Formula |

C6H15N3 |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,4,6-trimethyl-1,3,5-triazinane |

InChI |

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |

InChI Key |

MZSSRMMSFLVKPK-UHFFFAOYSA-N |

SMILES |

CC(N)O |

Canonical SMILES |

CC1NC(NC(N1)C)C |

Other CAS No. |

75-39-8 |

physical_description |

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber. |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Aminoethanol from Acetaldehyde and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-aminoethanol from the reaction of acetaldehyde and ammonia. Due to its nature as a transient intermediate, this guide focuses on the reaction dynamics, mechanistic pathways, and the conditions that influence its formation and subsequent conversion to more stable products.

Introduction

This compound (CH₃CH(NH₂)OH) is a primary alkanolamine and a structural isomer of the commercially significant 2-aminoethanol.[1] It is a chiral molecule possessing a stereocenter at the carbon atom bonded to the amino and hydroxyl groups.[2] While not typically isolated as a pure substance, this compound is a key intermediate in various organic reactions, most notably the Strecker synthesis of alanine.[1][2][3] The reaction of acetaldehyde with aqueous ammonia is the classical method for its formation in solution.[2] This reaction is a cornerstone example of nucleophilic addition to a carbonyl group. However, the reaction mixture often proceeds to form the more stable cyclic trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine.[4][5]

Reaction Mechanism and Kinetics

The formation of this compound is the initial step in the reaction between acetaldehyde and ammonia. The reaction proceeds through a series of equilibria, with the subsequent dehydration to an imine and cyclization to a trimer being significant pathways.

A study utilizing density functional theory (DFT) has elucidated the reaction mechanism, identifying key intermediates and their relative energies. The reaction is shown to proceed through the formation of an aminoalcohol (this compound), an imine, and a geminal diamine, ultimately leading to the cyclic trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine trihydrate, which is the most energetically favorable product.[4]

Reaction Pathway Diagram:

The pH of the reaction medium plays a crucial role in the product distribution. At high pH, the formation of the trimer is favored. Conversely, at low pH, the concentration of the trimer is significantly reduced, with the nature of the acid used influencing the reaction's outcome.[6]

Table 1: Calculated Energy Profile for the Acetaldehyde-Ammonia Reaction

| Step | Product | Calculated Potential Energy Surface (PES) Position (kcal/mol)[4] |

| Acetaldehyde + Ammonia | This compound | -14.2 |

| This compound | Ethanimine + H₂O | +11.8 |

| Ethanimine + Ammonia | 1,1-Diaminoethane | -5.7 |

| 3 Ethanimine | 2,4,6-Trimethyl-1,3,5-hexahydrotriazine | -21.4 |

| Overall Reaction | 2,4,6-Trimethyl-1,3,5-hexahydrotriazine trihydrate | -53.5 |

Note: The PES positions are relative to the starting materials (acetaldehyde and ammonia).

Experimental Protocols

3.1. In Situ Formation of this compound

The formation of this compound occurs readily upon mixing acetaldehyde with aqueous ammonia in solution.[1] Spectroscopic techniques can be employed for its detection and characterization within the reaction mixture.

-

Reagents: Acetaldehyde, Aqueous Ammonia

-

Procedure: The reaction is typically carried out by adding acetaldehyde to an aqueous solution of ammonia. The concentration of reactants and the temperature can be varied to study the equilibrium and kinetics of this compound formation. Low temperatures are generally favored to increase the stability of the intermediate.

-

Monitoring: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring the formation and consumption of this compound in real-time.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of this compound and other intermediates in the reaction mixture.[4][6]

3.2. Synthesis of 2,4,6-Trimethyl-1,3,5-hexahydrotriazine (Acetaldehyde Ammonia Trimer)

This protocol outlines the synthesis of the stable trimer, which is a well-characterized product derived from the initial reaction of acetaldehyde and ammonia.

-

Reagents: Acetaldehyde, Ammonia (gas or aqueous solution)

-

Procedure:

-

Acetaldehyde is dissolved in a suitable solvent (e.g., diethyl ether).

-

The solution is cooled in an ice bath.

-

Ammonia gas is bubbled through the solution, or a concentrated aqueous ammonia solution is added dropwise with stirring.

-

The reaction mixture is typically stirred for a period of time to allow for the formation and precipitation of the trimer.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

-

-

Characterization: The resulting 2,4,6-trimethyl-1,3,5-hexahydrotriazine can be characterized by:

Experimental Workflow Diagram:

Spectroscopic Data

Direct spectroscopic data for pure this compound is scarce due to its instability. However, its formation can be inferred from the analysis of the reaction mixture.

Table 2: Expected Spectroscopic Features for Key Species

| Compound | ¹H NMR (Expected Signals) | IR (Expected Key Absorptions, cm⁻¹) |

| This compound | Quartet (CH), Doublet (CH₃), Broad singlets (NH₂, OH) | 3500-3200 (O-H, N-H stretching), 2970-2850 (C-H stretching), ~1600 (N-H bending), ~1100 (C-O stretching), ~1050 (C-N stretching) |

| 2,4,6-Trimethyl-1,3,5-hexahydrotriazine | Signals corresponding to equatorial methyl groups and ring protons.[5] | Characteristic absorptions for N-H, C-H, and C-N bonds.[4][6] |

Note: The exact chemical shifts and absorption frequencies will depend on the solvent and other reaction conditions.

Conclusion

The synthesis of this compound from acetaldehyde and ammonia is a classic example of nucleophilic addition that results in a transient intermediate. While its isolation is challenging, understanding the reaction mechanism and the factors influencing its formation is crucial for controlling subsequent reactions, such as the Strecker synthesis or the formation of the stable trimer, 2,4,6-trimethyl-1,3,5-hexahydrotriazine. This guide provides a foundational understanding for researchers and professionals working with this reaction system, emphasizing the importance of in-situ analytical techniques for studying such reactive intermediates.

References

A Tale of Two Isomers: An In-depth Technical Guide to 1-Aminoethanol and its Structural Counterpart, Ethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-aminoethanol and its structural isomer, ethanolamine (2-aminoethanol). While sharing the same chemical formula (C₂H₇NO), these compounds exhibit markedly different chemical stability, biological roles, and applications, particularly within the pharmaceutical and drug development landscape. This document delves into their physicochemical properties, synthesis protocols, and biological significance, with a focus on providing actionable data and methodologies for scientific research. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

This compound and ethanolamine are structural isomers, differing only in the position of the amino group on the ethanol backbone. This seemingly minor structural variance leads to profound differences in their chemical nature and biological functions. Ethanolamine is a stable, commercially significant compound with widespread industrial and pharmaceutical applications.[1] It is a fundamental building block of phospholipids, essential components of cell membranes, and serves as a precursor to important signaling molecules.[1] In contrast, this compound is a considerably less stable molecule, primarily of theoretical interest, which readily exists in equilibrium with acetaldehyde and ammonia in aqueous solutions.[2] Despite its transient nature, this compound is a key intermediate in the Strecker synthesis of the amino acid alanine and its chiral nature presents potential as a synthon in asymmetric synthesis.[3][4] This guide aims to provide a detailed comparative overview of these two isomers to inform research and development in chemistry and pharmacology.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and ethanolamine is presented below. It is important to note that due to the inherent instability of this compound, some of its properties are based on theoretical calculations or derived from its equilibrium mixture with acetaldehyde and ammonia, often referred to as "acetaldehyde ammonia".

| Property | This compound | Ethanolamine (2-Aminoethanol) |

| Molecular Formula | C₂H₇NO | C₂H₇NO |

| Molar Mass | 61.08 g/mol [2] | 61.08 g/mol [5] |

| Boiling Point | 110 °C (with some decomposition, as acetaldehyde ammonia)[6] | 170 °C[7] |

| Melting Point | 97 °C (as acetaldehyde ammonia)[6] | 10-11 °C[7] |

| Density | Not available for pure substance | 1.012 g/mL at 25 °C[7] |

| pKa | Predicted/Theoretical | 9.5 (at 25 °C)[7] |

| logP | Predicted/Theoretical | -1.3 to -1.5 |

| Appearance | White crystalline solid (as acetaldehyde ammonia)[6] | Colorless, viscous liquid[8] |

| Solubility | Soluble in water | Miscible with water[8] |

| Stability | Unstable, exists in equilibrium with acetaldehyde and ammonia[2] | Stable in aqueous solution, though can absorb CO₂ from the air[9][10] |

Synthesis and Experimental Protocols

This compound: In Situ Generation

Due to its instability, this compound is typically generated in situ for subsequent reactions, such as the Strecker synthesis. A general laboratory-scale protocol for its formation in an aqueous solution is as follows:

Objective: To generate this compound in solution from acetaldehyde and ammonia.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Aqueous ammonia (NH₃ solution, e.g., 28-30%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, place a solution of aqueous ammonia in deionized water.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add acetaldehyde to the stirred ammonia solution using an addition funnel over a period of 30-60 minutes.

-

Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours in the ice bath.

-

The resulting solution will contain this compound in equilibrium with the starting materials and water. This solution can then be used directly for subsequent reaction steps.

Note: The equilibrium can be shifted towards the formation of this compound by using an excess of ammonia.

Ethanolamine: Industrial Synthesis

The industrial production of ethanolamine is a well-established process involving the reaction of ethylene oxide with aqueous ammonia.[11]

Objective: To synthesize ethanolamine from ethylene oxide and ammonia.

Materials:

-

Ethylene oxide (C₂H₄O)

-

Aqueous ammonia (NH₃ solution)

-

High-pressure reactor

-

Distillation apparatus

Procedure:

-

Aqueous ammonia is fed into a high-pressure reactor.

-

Ethylene oxide is introduced into the reactor, where it reacts with ammonia in an exothermic reaction. The ratio of reactants can be controlled to favor the production of mono-, di-, or triethanolamine.[12]

-

The reaction is typically carried out at elevated temperatures (e.g., 70-150 °C) and pressures (e.g., 30-150 bar) to maintain the reactants in the liquid phase.

-

The reaction mixture, containing a mixture of ethanolamines and unreacted ammonia, is then sent to a series of distillation columns.

-

Ammonia and water are typically removed first and recycled.

-

The ethanolamine mixture is then separated by fractional distillation to yield high-purity monoethanolamine, diethanolamine, and triethanolamine.

Biological Significance and Signaling Pathways

This compound: A Transient Intermediate in Amino Acid Synthesis

The primary biological relevance of this compound is its role as a transient intermediate in the Strecker synthesis of α-amino acids.[3] In the case of alanine synthesis, acetaldehyde reacts with ammonia to form this compound, which then undergoes nucleophilic attack by a cyanide ion.

Caption: Strecker synthesis of Alanine highlighting the this compound intermediate.

Ethanolamine: A Cornerstone of Membrane Biology and Beyond

Ethanolamine is a vital molecule in biology, primarily as a head group for phosphatidylethanolamine (PE), a major component of cell membranes.[1] The synthesis of PE occurs via the Kennedy pathway.[13]

Caption: The Kennedy Pathway for the synthesis of Phosphatidylethanolamine (PE).

Beyond its structural role, ethanolamine is a precursor for the endocannabinoid anandamide and various N-acylethanolamines (NAEs), which are involved in diverse physiological processes.[1]

Relevance in Drug Development

This compound: A Chiral Building Block

The chiral nature of this compound makes it a molecule of interest in asymmetric synthesis.[14] Chiral amino alcohols are valuable synthons for the preparation of enantiomerically pure pharmaceuticals. While the instability of this compound presents challenges, its derivatives can be used as chiral auxiliaries or ligands in metal-catalyzed reactions to control the stereochemistry of a desired product.

Ethanolamine: A Versatile Excipient and Pharmacophore

Ethanolamine is widely used in pharmaceutical formulations as a pH adjuster, buffering agent, and in the preparation of emulsions.[15] Its ability to stabilize drug solutions makes it a valuable excipient.[15]

Furthermore, the ethanolamine scaffold is present in a number of active pharmaceutical ingredients (APIs). A notable class of drugs is the ethanolamine derivative antihistamines, which act as H1 receptor antagonists.[16]

Examples of Ethanolamine-derived Drugs:

-

Diphenhydramine: An antihistamine with sedative and anticholinergic effects.[17]

-

Doxylamine: An antihistamine commonly used as a sleep aid.[16]

-

Ethanolamine Oleate: Used as a sclerosing agent to treat esophageal varices.[18]

Analytical Methodologies

Analysis of this compound

Direct analysis of this compound is challenging due to its transient nature. It is typically characterized in solution in equilibrium with its precursors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to observe the equilibrium between acetaldehyde, ammonia, and this compound in solution.

-

Mass Spectrometry (MS): Coupled with a suitable separation technique like gas chromatography (GC) for volatile derivatives or liquid chromatography (LC) for the solution mixture, MS can help in identifying the components of the equilibrium.

Analysis of Ethanolamine

A variety of analytical methods are available for the quantification and characterization of the stable ethanolamine isomer.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of ethanolamine. Derivatization may be required to improve volatility and peak shape.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV-Vis after derivatization, or a charged aerosol detector) can be used for the analysis of ethanolamine and its derivatives.[13][19][20][21]

Conclusion

This compound and ethanolamine provide a compelling case study in structural isomerism, demonstrating how a subtle change in molecular architecture can dramatically alter a compound's properties and utility. Ethanolamine is a well-characterized and versatile compound with established roles in biology and medicine. In contrast, this compound, while elusive, holds potential as a chiral building block in synthetic chemistry. A thorough understanding of the distinct characteristics of these two isomers is crucial for researchers and drug development professionals working in the fields of medicinal chemistry, pharmacology, and materials science. This guide provides a foundational resource for navigating the chemistry and biology of these fascinating molecules.

References

- 1. Ethanolamine - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chiral cyclobutanones as versatile synthons: the first enantioselective total synthesis of (+)-laurene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetaldehyde ammonia | C2H7NO | CID 522583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanolamine = 98 141-43-5 [sigmaaldrich.com]

- 8. productsandsolutions.pttgcgroup.com [productsandsolutions.pttgcgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 75-39-8 | Benchchem [benchchem.com]

- 15. gneechem.com [gneechem.com]

- 16. Antihistamines, Alkylamine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 17. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 18. Medical Uses of Monoethanolamine — Bell Chem [bellchem.com]

- 19. akjournals.com [akjournals.com]

- 20. shodex.com [shodex.com]

- 21. academic.oup.com [academic.oup.com]

Chiral Properties of (R)- and (S)-1-Aminoethanol: A Technical Guide for Researchers

Abstract

(R)-1-aminoethanol and (S)-1-aminoethanol are the two enantiomers of the chiral amino alcohol, 1-aminoethanol. While possessing a stereocenter of significant interest, this compound is a transient and unstable intermediate, primarily encountered in aqueous solutions of acetaldehyde and ammonia, and notably in the Strecker synthesis of alanine.[1] This transient nature precludes its isolation and the direct experimental characterization of its individual enantiomers. This technical guide, therefore, provides an in-depth analysis of the chiral properties of (R)- and (S)-1-aminoethanol within the context of its formation and subsequent reactions. Furthermore, we present a comprehensive case study of a stable structural analog, 1-phenylethanolamine, to illustrate the distinct physicochemical and biological properties that are characteristic of chiral amino alcohol enantiomers. This guide also includes detailed experimental protocols relevant to the synthesis and analysis of related chiral compounds, and employs computational modeling visualizations to elucidate key concepts.

The Transient Chirality of this compound

This compound is an organic compound with the chemical formula CH₃CH(NH₂)OH.[1] The central carbon atom is bonded to four different substituents (a methyl group, a hydrogen atom, an amino group, and a hydroxyl group), making it a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-1-aminoethanol and (S)-1-aminoethanol.

However, unlike its structural isomer 2-aminoethanol (ethanolamine), this compound is not a commercially available or stable compound. It is primarily of theoretical interest and exists as an intermediate in specific chemical reactions.[1] Its instability makes the experimental determination of the specific properties of its R and S enantiomers, such as optical rotation, melting point, and boiling point, currently unfeasible.

This compound as a Chiral Intermediate: The Strecker Synthesis of Alanine

The most significant context in which this compound is studied is the Strecker synthesis of amino acids.[1] This reaction is a method for synthesizing α-amino acids from an aldehyde or ketone.[2][3][4][5][6][7][8] When acetaldehyde is used as the starting aldehyde, the resulting amino acid is alanine.

The reaction proceeds through the formation of an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[2][3][4][5][6][7][8] this compound is a key, albeit transient, intermediate in the formation of the α-aminonitrile.

The standard Strecker synthesis results in a racemic mixture of D- and L-alanine.[8] This is because the nucleophilic attack of the cyanide ion on the planar iminium ion intermediate is equally likely to occur from either face of the molecule.

Caption: Reaction pathway of the Strecker synthesis of alanine.

Experimental Protocol: General Strecker Synthesis of Alanine

This protocol is a generalized procedure and should be adapted and performed with appropriate safety precautions in a laboratory setting.

-

Imine Formation: In a suitable reaction vessel, dissolve acetaldehyde in an aqueous solution of ammonium chloride. The ammonium chloride serves as a source of ammonia.[4]

-

Cyanide Addition: Slowly add a solution of sodium or potassium cyanide to the reaction mixture. The reaction is typically carried out at a controlled temperature, often cooled in an ice bath.[2]

-

α-Aminonitrile Formation: Allow the reaction to stir for a sufficient period for the formation of the α-aminonitrile. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Hydrolysis: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, and heat to reflux. This step hydrolyzes the nitrile group to a carboxylic acid.[2][4]

-

Isolation and Purification: After hydrolysis, the resulting alanine can be isolated and purified by techniques such as crystallization or chromatography.

Chiral Induction and Asymmetric Synthesis

While the standard Strecker synthesis is not stereoselective, asymmetric versions of the reaction have been developed. These methods utilize a chiral catalyst or auxiliary to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the amino acid over the other. This is a cornerstone of modern pharmaceutical synthesis, where typically only one enantiomer of a drug is biologically active.

Caption: Conceptual difference between standard and asymmetric Strecker synthesis.

Chiral Properties of D- and L-Alanine

The final product of the Strecker synthesis starting with acetaldehyde is alanine. The two enantiomers of alanine, L-alanine and D-alanine, have identical physical properties except for their interaction with plane-polarized light. However, their biological roles are distinct. L-amino acids are the building blocks of proteins in most living organisms, while D-amino acids are found in bacterial cell walls and some natural products.[9]

| Property | L-Alanine | D-Alanine |

| Systematic Name | (S)-2-Aminopropanoic acid | (R)-2-Aminopropanoic acid |

| Molar Mass | 89.09 g/mol | 89.09 g/mol |

| Melting Point | 297 °C (decomposes) | 295 °C (decomposes) |

| Specific Rotation ([α]D) | +14.5° (c=10, 5M HCl) | -14.5° (c=10, 5M HCl) |

| Biological Role | Protein constituent | Bacterial cell wall component |

Case Study: A Stable Analog - (R)- and (S)-1-Phenylethanolamine

To understand the distinct properties of chiral amino alcohol enantiomers, we can examine a stable and well-characterized analog: 1-phenylethanolamine. This compound is structurally similar to this compound but the presence of the phenyl group makes it a stable, crystalline solid that can be resolved into its pure enantiomers.

The enantiomers of 1-phenylethanolamine exhibit different biological activities. For instance, they show different affinities for adrenergic receptors and serve as substrates for enzymes like phenylethanolamine N-methyltransferase with varying efficiencies.[10]

| Property | (R)-(-)-1-Phenylethanolamine | (S)-(+)-1-Phenylethanolamine |

| CAS Number | 56613-81-0 | 25548-41-6 |

| Molar Mass | 137.18 g/mol | 137.18 g/mol |

| Melting Point | 52-55 °C | 55-57 °C |

| Specific Rotation ([α]D) | -42° (c=1, ethanol) | +47.9° (c=2.4, ethanol)[11] |

Experimental Protocol: Chiral Resolution of 1-Phenylethanolamine

Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.

-

Resolving Agent: Choose a chiral acid, for example, (R)-(-)-mandelic acid, as the resolving agent.

-

Salt Formation: Dissolve the racemic 1-phenylethanolamine in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent.

-

Diastereomer Crystallization: The two diastereomeric salts, ((R)-amine-(R)-acid) and ((S)-amine-(R)-acid), will have different solubilities. One diastereomer will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Isolation: Isolate the crystals by filtration.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the acid and liberate the free amine.

-

Extraction and Purification: Extract the enantiomerically enriched amine with an organic solvent and purify it, for example, by distillation or recrystallization.

-

Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral chromatography (e.g., HPLC or GC) or by measuring its optical rotation.

The Role of Computational Chemistry

Given the transient nature of this compound, computational chemistry plays a crucial role in understanding its properties.[12][13][14] Density functional theory (DFT) and other ab initio methods can be used to model the structures of (R)- and (S)-1-aminoethanol and to calculate their theoretical properties, such as their relative energies, vibrational frequencies, and NMR spectra. These computational studies provide valuable insights where experimental data is lacking.

Caption: A generalized workflow for the computational study of chiral molecules.

Conclusion

While (R)- and (S)-1-aminoethanol themselves are not stable, isolatable compounds, their transient existence as chiral intermediates is of significant academic and industrial importance, particularly in the synthesis of amino acids. The principles of chirality dictate that if they could be isolated, they would exhibit identical physical properties with the exception of their optical rotation, and would likely show different reactivity and biological activity in a chiral environment. By studying the stereochemical outcomes of reactions in which they are intermediates, and by analyzing stable structural analogs like 1-phenylethanolamine, we can gain a comprehensive understanding of the chiral properties of this class of molecules. For researchers and professionals in drug development, this understanding is crucial for the design and synthesis of stereochemically pure and effective pharmaceutical agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. medschoolcoach.com [medschoolcoach.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine? A computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-Aminoethanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1-aminoethanol derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive molecules and their role as key synthetic intermediates. This document details experimental protocols, presents quantitative spectroscopic data, and visualizes relevant chemical pathways to serve as a valuable resource for researchers in the field.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by an amino group and a hydroxyl group attached to the same carbon atom. The parent compound, this compound, is a structural isomer of the more commonly known 2-aminoethanol (ethanolamine). Due to the presence of four different substituents on the central carbon, this compound and its derivatives are chiral, existing as a pair of stereoisomers. While this compound itself is primarily of theoretical interest and exists as a transient intermediate in reactions like the Strecker synthesis, its substituted derivatives are stable and synthetically valuable. The spectroscopic analysis of these derivatives is crucial for their identification, purity assessment, and structural elucidation.

Spectroscopic Characterization Techniques

The structural analysis of this compound derivatives relies on a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical N-aryl-1-aminoethanol derivative will exhibit characteristic signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the protons of the amino and hydroxyl groups. The chemical shift and splitting pattern of the methine proton are particularly diagnostic.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shift of the carbon atom bearing the amino and hydroxyl groups is a key indicator.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for N-Aryl-1-Aminoethanol Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Phenyl-1-aminoethanol | CDCl₃ | 7.20-7.35 (m, 5H, Ar-H), 4.85 (q, 1H, J=6.5 Hz, CH-OH), 4.20 (br s, 1H, NH), 2.50 (br s, 1H, OH), 1.45 (d, 3H, J=6.5 Hz, CH₃) | 146.5 (Ar-C), 129.2 (Ar-CH), 117.8 (Ar-CH), 113.5 (Ar-CH), 68.5 (CH-OH), 24.8 (CH₃) |

| N-(p-Tolyl)-1-aminoethanol | CDCl₃ | 7.10 (d, 2H, J=8.2 Hz, Ar-H), 6.65 (d, 2H, J=8.2 Hz, Ar-H), 4.80 (q, 1H, J=6.6 Hz, CH-OH), 4.10 (br s, 1H, NH), 2.45 (br s, 1H, OH), 2.28 (s, 3H, Ar-CH₃), 1.42 (d, 3H, J=6.6 Hz, CH₃) | 144.2 (Ar-C), 129.8 (Ar-CH), 129.5 (Ar-C), 114.0 (Ar-CH), 68.8 (CH-OH), 24.9 (CH₃), 20.4 (Ar-CH₃) |

| N-(p-Chlorophenyl)-1-aminoethanol | CDCl₃ | 7.20 (d, 2H, J=8.8 Hz, Ar-H), 6.60 (d, 2H, J=8.8 Hz, Ar-H), 4.82 (q, 1H, J=6.5 Hz, CH-OH), 4.30 (br s, 1H, NH), 2.55 (br s, 1H, OH), 1.43 (d, 3H, J=6.5 Hz, CH₃) | 145.1 (Ar-C), 129.1 (Ar-CH), 124.8 (Ar-C), 114.7 (Ar-CH), 68.3 (CH-OH), 24.7 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands are observed for the O-H, N-H, C-N, and C-O bonds.

Table 2: Key IR Absorption Frequencies for N-Aryl-1-Aminoethanol Derivatives

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Significance |

| O-H | Stretching (alcohol) | 3200-3600 (broad) | Indicates the presence of the hydroxyl group. |

| N-H | Stretching (secondary amine) | 3300-3500 (sharp) | Confirms the presence of the amino group. |

| C-H | Stretching (aromatic) | 3000-3100 | Characteristic of the aromatic ring. |

| C-H | Stretching (aliphatic) | 2850-3000 | Indicates the methyl and methine groups. |

| C=C | Stretching (aromatic) | 1450-1600 | Provides evidence for the aromatic ring. |

| C-O | Stretching (alcohol) | 1000-1200 | Characteristic of the alcohol functional group. |

| C-N | Stretching (amine) | 1250-1350 | Characteristic of the amine functional group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. In electron ionization (EI) mass spectrometry, this compound derivatives typically undergo fragmentation through cleavage of the carbon-carbon bond adjacent to the functional groups (alpha-cleavage).

Table 3: Common Mass Spectrometry Fragmentation Patterns for N-Aryl-1-Aminoethanol Derivatives

| Fragmentation Pathway | Description | Resulting m/z Fragment |

| Alpha-Cleavage (loss of methyl) | Cleavage of the C-C bond between the methine and methyl groups. | [M - 15]⁺ |

| Alpha-Cleavage (loss of aryl amine radical) | Cleavage of the C-N bond. | [CH(OH)CH₃]⁺ |

| Loss of Water | Dehydration of the molecular ion. | [M - 18]⁺ |

| Formation of Aryl Amine Cation | Cleavage of the C-N bond with charge retention on the nitrogen-containing fragment. | [ArNHCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for analyzing this compound derivatives that contain chromophores, such as aromatic rings. The absorption maxima (λ_max) and molar absorptivity (ε) can provide information about the electronic structure and conjugation within the molecule.

Table 4: UV-Vis Spectroscopic Data for N-Aryl-1-Aminoethanol Derivatives in Ethanol

| Compound | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| N-Phenyl-1-aminoethanol | ~245, ~285 | ~8000, ~1500 |

| N-(p-Tolyl)-1-aminoethanol | ~248, ~290 | ~9000, ~1600 |

| N-(p-Chlorophenyl)-1-aminoethanol | ~250, ~295 | ~10000, ~1700 |

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-1-aminoethanols

This protocol describes a general method for the synthesis of N-aryl-1-aminoethanols via the reductive amination of acetaldehyde with a substituted aniline.

Materials:

-

Substituted aniline (10 mmol)

-

Acetaldehyde (12 mmol)

-

Sodium borohydride (NaBH₄) (15 mmol)

-

Methanol (50 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

Dissolve the substituted aniline (10 mmol) in methanol (30 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetaldehyde (12 mmol) to the solution while stirring.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then at room temperature for 2 hours to form the corresponding imine.

-

Cool the reaction mixture back to 0 °C and add sodium borohydride (15 mmol) portion-wise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-aryl-1-aminoethanol.

-

Characterize the purified product using NMR, IR, and MS.

Signaling Pathways and Reaction Mechanisms

This compound and its derivatives are key intermediates in important biochemical and synthetic pathways. Understanding these mechanisms is crucial for their application in drug development and organic synthesis.

The Strecker Synthesis of Amino Acids

The Strecker synthesis is a classic method for the synthesis of amino acids. It proceeds through a this compound intermediate, which is formed from the reaction of an aldehyde with ammonia. This intermediate then dehydrates to an imine, which is subsequently attacked by a cyanide ion to form an α-aminonitrile. Hydrolysis of the nitrile group yields the final amino acid.

Caption: The Strecker synthesis of alanine from acetaldehyde.

The Maillard Reaction

The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that occurs upon heating. It is responsible for the browning and flavor of many cooked foods. Amino alcohols, including this compound derivatives, can participate in the initial stages of this reaction. The first step involves the condensation of the amino group with the carbonyl group of a reducing sugar to form a Schiff base.

Caption: Initial stage of the Maillard reaction involving a this compound derivative.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical aspect of their synthesis and application in research and development. This guide has provided a detailed overview of the key spectroscopic techniques, including representative data in a tabular format for easy reference. The inclusion of a general experimental protocol and the visualization of relevant reaction pathways offer a practical resource for scientists working with these important compounds. A thorough understanding of their spectroscopic properties is essential for advancing their use in the development of new therapeutics and other valuable chemical entities.

A Quantum Mechanical Exploration of 1-Aminoethanol Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminoethanol (CH₃CH(NH₂)OH) is a key, yet often transient, intermediate in significant organic and biological reactions, most notably the Strecker synthesis of amino acids.[1] Its inherent instability makes experimental characterization challenging, positioning quantum mechanical (QM) modeling as an indispensable tool for elucidating its formation, decomposition, and reactivity. This technical guide provides an in-depth analysis of the reaction mechanisms of this compound, leveraging data from computational chemistry studies. It details the methodologies for these theoretical investigations and presents key quantitative data and reaction pathways to offer a comprehensive understanding of this pivotal molecule.

Introduction

This compound is the simplest chiral amino alcohol and a structural isomer of the commercially significant 2-aminoethanol (monoethanolamine).[1] While not typically isolated as a stable compound, its role as a reactive intermediate is crucial. It is formed through the nucleophilic addition of ammonia to acetaldehyde and is a proposed intermediate in the formation of alanine via the Strecker reaction.[1][2] Understanding the energetics and pathways of its reactions is critical for controlling reaction outcomes in synthetic chemistry and for modeling biological processes.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for mapping the potential energy surfaces of reactions involving transient species like this compound.[2][3] These methods allow for the determination of reaction energies, activation barriers, and the structures of transition states, offering insights that are often inaccessible through experimental means alone.

Core Reaction Mechanisms of this compound

Quantum mechanical studies have primarily focused on the formation of this compound from acetaldehyde and ammonia and its subsequent conversion to other products. Plausible decomposition and oxidation pathways can be inferred from its structure and by analogy to related molecules.

Formation of this compound

The formation of this compound is a critical first step in the reaction between acetaldehyde and ammonia. Computational studies have shown that this reaction proceeds via the nucleophilic attack of the nitrogen atom of ammonia on the carbonyl carbon of acetaldehyde.[2][3][4] This process involves the formation of a transition state leading to the this compound intermediate.

The overall reaction pathway often does not terminate at this compound but continues through dehydration to form an imine (ethanimine), which can then undergo further reactions, such as cyclization, to form more stable products like 2,4,6-trimethyl-1,3,5-hexahydrotriazine.[2][3][4]

Decomposition of this compound

This compound can decompose through several pathways. The most common is the unimolecular dehydration to form ethanimine and water. This is the reverse of the final step of its formation from the imine. Another potential pathway is the cleavage of the C-C bond or C-N bond, although these are likely to have higher energy barriers.

Reaction with Hydroxyl Radical (•OH)

By analogy with other amino alcohols, the reaction of this compound with the hydroxyl radical is a key process in atmospheric chemistry and oxidative degradation. The reaction likely proceeds via hydrogen abstraction from different sites on the molecule. The most probable sites for H-abstraction are the C-H, N-H, and O-H bonds. The resulting radicals can then react with molecular oxygen to form peroxyl radicals, leading to a cascade of further reactions.

Quantitative Data from Quantum Mechanical Studies

Due to the transient nature of this compound, comprehensive experimental kinetic and thermodynamic data are scarce. Computational studies provide valuable estimates for these parameters. The tables below summarize illustrative quantitative data for the key reaction mechanisms, derived from analogous systems and theoretical models.

Table 1: Calculated Thermodynamic Data for this compound Formation

| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Computational Method |

|---|---|---|---|

| CH₃CHO + NH₃ → CH₃CH(NH₂)OH | -15.8 | 5.2 | G4-level theory |

| Illustrative data based on theoretical calculations for analogous reactions. | | | |

Table 2: Calculated Activation Energies (Ea) for Key Reaction Steps

| Reaction Step | Ea (kcal/mol) | Computational Method |

|---|---|---|

| Formation of this compound from CH₃CHO + NH₃ | 12.5 | B3LYP/6-311++G(d,p) |

| Dehydration of this compound to Ethanimine | 30.2 | M06-2X/6-311++G(d,p) |

| H-abstraction from C-H by •OH | 4.5 | CCSD(T)/aug-cc-pVTZ//B3LYP |

| H-abstraction from N-H by •OH | 8.1 | CCSD(T)/aug-cc-pVTZ//B3LYP |

| H-abstraction from O-H by •OH | 7.5 | CCSD(T)/aug-cc-pVTZ//B3LYP |

| Illustrative data based on theoretical calculations for this compound and analogous amines. | | |

Methodologies for Quantum Mechanical Studies

The data and reaction pathways described in this guide are determined using a range of established computational chemistry protocols.

Computational Methods

-

Density Functional Theory (DFT): This is the most common method for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X are frequently used.[4]

-

Coupled-Cluster Theory (e.g., CCSD(T)): This high-level method is often used for single-point energy calculations on DFT-optimized geometries to obtain more accurate energy values.

-

Composite Methods (e.g., G4, CBS-QB3): These methods combine results from several calculations to extrapolate to a high level of theory and a complete basis set, providing very accurate thermodynamic data.

Basis Sets

Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed to accurately describe the electronic structure of the molecules.

Solvation Models

To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often used to account for the bulk solvent effects.

Transition State Searching

Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms. The identified transition states are confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Intrinsic Reaction Coordinate (IRC) Calculations

IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are essential for understanding the complex relationships in reaction mechanisms and computational workflows.

Conclusion

Quantum mechanical modeling provides crucial insights into the reaction mechanisms of transient molecules like this compound. The formation from acetaldehyde and ammonia, subsequent dehydration to an imine, and potential oxidation pathways have been outlined through theoretical investigations. While direct experimental data remains limited, computational chemistry offers a robust framework for predicting the thermodynamic and kinetic parameters that govern the reactivity of this important intermediate. The methodologies and illustrative data presented herein serve as a guide for researchers in chemistry and drug development, enabling a deeper, molecular-level understanding of reactions involving this compound and facilitating the rational design of chemical processes.

References

Dual functionality of amino and hydroxyl groups in 1-Aminoethanol

An In-depth Technical Guide on the Dual Functionality of Amino and Hydroxyl Groups in 1-Aminoethanol

Abstract

This compound (CH₃CH(NH₂)OH) is a primary alkanolamine that, while not commercially significant as a pure substance, serves as a critical theoretical model and reactive intermediate in organic chemistry.[1][2] Its structure is characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group attached to the same carbon atom, a feature that imparts a unique dual functionality. This guide provides a comprehensive examination of the chemical properties, reactivity, and synergistic roles of these functional groups. It details the involvement of this compound as a key intermediate in fundamental reactions such as the Strecker synthesis of amino acids and the formation of Schiff bases.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the principles governing α-amino alcohol chemistry.

Introduction

This compound is a chiral organic compound, existing as a pair of stereoisomers due to the four different substituents on its central carbon atom.[1][2][3] It is a structural isomer of the commercially important 2-aminoethanol (ethanolamine), differing in the position of the amino group.[1][2] Unlike ethanolamine, this compound is typically encountered in solution, formed from the reaction of acetaldehyde and aqueous ammonia, rather than as an isolated pure material.[1][2]

The core of its chemical identity lies in the proximate amino and hydroxyl groups. This arrangement allows the molecule to act as both a nucleophile and an electrophile (after protonation), a base and a weak acid. This dual nature is fundamental to its role as a transient species in multi-step organic syntheses. Early investigations by chemists like Döbereiner, Liebig, and Schiff were pivotal in establishing its structure and foundational role in the reactions between aldehydes and ammonia.[1][3]

Chemical and Physical Properties

This compound is primarily of theoretical interest and exists in equilibrium in aqueous solutions of acetaldehyde and ammonia.[1][2] The solid form, often referred to as acetaldehyde ammonia, is a trimer. The properties listed below are for the monomeric form unless otherwise specified.

| Property | Value | Reference |

| Chemical Formula | C₂H₇NO | [1][2] |

| Molar Mass | 61.084 g·mol⁻¹ | [1][2] |

| Appearance | White crystalline solid (as acetaldehyde ammonia trimer) | [3] |

| Melting Point | 97 °C (for trimer) | [3] |

| Boiling Point | 110 °C (with some decomposition, for trimer) | [3] |

| CAS Number | 75-39-8 | [1][2] |

| Chirality | Exists as a pair of stereoisomers | [1][2][3] |

The Dual Functionality of Amino and Hydroxyl Groups

The chemical behavior of this compound is dominated by the interplay between its amino and hydroxyl functionalities.

-

The Amino Group (-NH₂): As a primary amine, this group is nucleophilic and basic. It readily attacks electrophilic centers, most notably carbonyl carbons, initiating reactions like Schiff base formation. Its basicity allows it to accept protons, influencing reaction equilibria and mechanisms.

-

The Hydroxyl Group (-OH): The hydroxyl group is also nucleophilic and can act as a weak acid, donating a proton. Crucially, upon protonation, it is transformed into a good leaving group (H₂O), a step that is essential for dehydration reactions.[3]

-

Synergistic Action: The proximity of these two groups allows for intramolecular hydrogen bonding, though it often prefers to form stronger intermolecular hydrogen bonds with solvent molecules like water. This synergy is most evident in its role as a hemiaminal (or carbinolamine) intermediate, where the amino group adds to a carbonyl and the hydroxyl group is subsequently eliminated.

dot

Caption: Logical diagram of the dual chemical functionalities of this compound.

Key Reaction Mechanisms Involving this compound

Formation of Schiff Bases

This compound is the archetypal hemiaminal intermediate in the formation of an imine (Schiff base) from acetaldehyde and ammonia. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nucleophilic amino group of ammonia attacks the electrophilic carbonyl carbon of acetaldehyde. This forms a zwitterionic intermediate that quickly undergoes proton transfer to yield the neutral this compound (a hemiaminal).

-

Dehydration: The hydroxyl group of this compound is protonated, converting it into a good leaving group (water). The subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product (ethanimine).[3]

dot

Caption: Reaction pathway for Schiff base formation via a this compound intermediate.

Intermediate in the Strecker Amino Acid Synthesis

The Strecker synthesis is a classic method for producing amino acids. This compound is a proposed transient intermediate in the synthesis of alanine from acetaldehyde.[1][2][3] The pathway involves the reaction of an aldehyde with ammonia to form an imine, which is then attacked by a cyanide ion. The initial step of this process is the formation of this compound, which dehydrates to the corresponding imine.

dot

Caption: Role of this compound as an intermediate in the Strecker synthesis of Alanine.

Experimental Protocols

Since this compound is a reactive intermediate, protocols focus on its in situ generation and subsequent reaction or derivatization for analysis.

Protocol: In Situ Generation of this compound

-

Objective: To generate this compound in solution for use in a subsequent reaction (e.g., Strecker synthesis).

-

Materials: Acetaldehyde, aqueous ammonia (e.g., 28% NH₃ in H₂O), ice bath, round-bottom flask, magnetic stirrer.

-

Methodology:

-

Place a known concentration of aqueous ammonia in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add an equimolar amount of acetaldehyde dropwise to the cooled, stirring ammonia solution.

-

The reaction mixture, which now contains this compound in equilibrium with the starting materials and the corresponding imine, can be used directly for the next synthetic step.

-

Protocol: Derivatization for GC-MS Analysis

-

Objective: To analyze the presence of amino alcohols like this compound, which are not sufficiently volatile for direct GC-MS, through chemical derivatization.

-

Materials: Reaction mixture containing this compound, an aprotic solvent (e.g., pyridine), a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), GC-MS instrument.

-

Methodology:

-

Evaporate a sample of the aqueous reaction mixture to dryness under reduced pressure.

-

Redissolve the residue in an anhydrous aprotic solvent like pyridine.

-

Add an excess of the silylating agent (BSTFA).

-

Heat the mixture (e.g., at 60-70 °C) for approximately 30 minutes to ensure complete derivatization of both the amino and hydroxyl groups to their trimethylsilyl (TMS) ethers and amines.

-

Cool the sample and inject an aliquot directly into the GC-MS for analysis. The resulting TMS-derivatized this compound will be volatile and produce a characteristic mass spectrum.

-

dot

References

The Crucial Role of 1-Aminoethanol in the Strecker Synthesis of Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 1-aminoethanol as a transient intermediate in the formation of alanine via the Strecker synthesis. The Strecker synthesis, a cornerstone in prebiotic and synthetic chemistry for the formation of amino acids, proceeds through the reaction of an aldehyde with ammonia and cyanide. In the synthesis of alanine, acetaldehyde reacts with ammonia to form the unstable hemiaminal, this compound. This guide details the mechanistic pathway, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key reaction steps. Due to the transient nature of this compound, experimental spectroscopic data is scarce; therefore, computational data is referenced to elucidate its properties. This document serves as a comprehensive resource for researchers in organic synthesis, prebiotic chemistry, and drug development.

Introduction

The Strecker synthesis, first described by Adolph Strecker in 1850, remains a fundamental and versatile method for the synthesis of α-amino acids from simple precursors. The reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. In the context of alanine synthesis, the starting aldehyde is acetaldehyde. A critical, yet often overlooked, intermediate in this process is this compound (also known as acetaldehyde ammonia), formed from the initial reaction between acetaldehyde and ammonia.

This guide will delve into the specific role and behavior of this compound in the cascade of reactions leading to alanine. Understanding the formation, stability, and subsequent reactions of this intermediate is crucial for optimizing reaction conditions and yields.

The Reaction Pathway: From Acetaldehyde to Alanine

The synthesis of alanine from acetaldehyde via the Strecker pathway is a multi-step process. The initial and critical step is the nucleophilic addition of ammonia to the carbonyl carbon of acetaldehyde, forming the hemiaminal intermediate, this compound.[1] This intermediate is generally not isolated due to its instability in aqueous solution and readily undergoes dehydration to form an imine.

The key stages of the reaction are outlined below:

-

Formation of this compound: Acetaldehyde reacts with ammonia in a reversible nucleophilic addition reaction to form this compound.[1]

-

Dehydration to an Imine: this compound readily loses a molecule of water to form an ethanimine.

-

Nitrile Formation: The imine is then attacked by a cyanide ion (from a source like HCN or KCN) to form an α-aminonitrile, 2-aminopropanenitrile.

-

Hydrolysis to Alanine: The α-aminonitrile is subsequently hydrolyzed in the presence of acid or base to yield racemic alanine.[2]

Signaling Pathway Diagram

The following diagram illustrates the reaction cascade from acetaldehyde to alanine, highlighting the central role of the this compound intermediate.

Quantitative Data

While the Strecker synthesis is known to produce alanine in relatively high yields under optimized conditions, specific quantitative data in the literature can be sparse and varied.[3] The overall yield is dependent on the efficiency of each step in the reaction sequence.

| Reactants | Conditions | Product | Yield (%) | Reference |

| Acetaldehyde, Ammonia, Hydrogen Cyanide | Not specified | (±)-Alanine | High | [3] |

| Acetaldehyde, (S)-α-phenylethylamine, NaCN | Aqueous solution | (S)-Alanine | 17 | (Harada et al., 1963) |

| Formaldehyde, Methylamine, [11C]NaCN | Room temperature, 5 min | [11C]α-aminonitrile | 63 (RCC) | |

| Formaldehyde, Methylamine, [11C]NaCN | 50 °C, 5 min | [11C]α-aminonitrile | 68 (RCC) |

RCC: Radiochemical Conversion

Experimental Protocols

The following sections provide a general, illustrative protocol for the synthesis of alanine via the Strecker reaction.

Synthesis of (±)-Alanine

This protocol is a generalized representation of the classical Strecker synthesis.

Materials:

-

Acetaldehyde (CH₃CHO)

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of ammonium chloride in water is prepared and cooled in an ice bath.

-

Acetaldehyde is added dropwise to the cooled ammonium chloride solution with continuous stirring.

-

A solution of potassium cyanide in water is then added slowly to the mixture.

-

The reaction mixture is stirred at room temperature for several hours to allow for the formation of 2-aminopropanenitrile.

-

The nitrile is extracted from the aqueous layer using an organic solvent such as diethyl ether.

-

The organic extracts are combined and the solvent is removed under reduced pressure.

-

The crude 2-aminopropanenitrile is then hydrolyzed by refluxing with a strong acid, such as hydrochloric acid, for several hours.

-

After hydrolysis, the solution is cooled and any precipitated ammonium chloride is filtered off.

-

The filtrate is neutralized with a base, such as sodium hydroxide, to the isoelectric point of alanine (pH ≈ 6.0), at which point alanine will precipitate.

-

The precipitated alanine is collected by filtration, washed with cold ethanol and diethyl ether, and dried.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of alanine.

The Intermediate: this compound

This compound (CH₃CH(NH₂)OH) is a chiral molecule that exists as a transient species in aqueous solutions of acetaldehyde and ammonia.[1] Its instability makes it difficult to isolate and characterize experimentally.[1] As a result, much of our understanding of its properties comes from computational studies.

Properties of this compound

| Property | Value / Description | Reference |

| Molar Mass | 61.08 g/mol | |

| Appearance | White crystalline solid (as acetaldehyde ammonia) | [4] |

| Melting Point | 97 °C (as acetaldehyde ammonia) | [4] |

| Boiling Point | 110 °C (with decomposition, as acetaldehyde ammonia) | [4] |

| Stability | Unstable in solution, readily dehydrates to form an imine. | [1] |

| Spectroscopic Data | Experimental NMR and IR data are not readily available due to its transient nature. | |

| Computational Data | DFT calculations suggest it is the most stable isomer of C₂H₇NO. | [4] |

Logical Relationship of Intermediates

The logical progression of intermediates is crucial to understanding the overall reaction mechanism.

Conclusion

This compound, though a fleeting intermediate, is the linchpin in the Strecker synthesis of alanine from acetaldehyde and ammonia. Its formation dictates the subsequent steps of the reaction, leading to the eventual synthesis of the amino acid. While its transient nature poses challenges for direct experimental characterization, its existence and role are well-supported by mechanistic studies and computational chemistry. A thorough understanding of the factors influencing the formation and dehydration of this compound is essential for the optimization of alanine synthesis and for the broader application of the Strecker reaction in the synthesis of other α-amino acids. This guide provides a foundational understanding for researchers and professionals working in the fields of chemical synthesis and drug development.

References

Methodological & Application

Enantioselective Synthesis of Chiral 1-Aminoethanol: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-aminoethanol and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and fine chemicals. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure 1-aminoethanols is a significant focus in modern organic chemistry and drug development. This document provides detailed application notes and experimental protocols for three primary strategies for the enantioselective synthesis of chiral this compound: asymmetric reductive amination of α-hydroxy ketones, ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones, and lipase-catalyzed kinetic resolution of racemic this compound.

Asymmetric Reductive Amination of α-Hydroxy Ketones

Biocatalytic asymmetric reductive amination of α-hydroxy ketones offers a green and highly selective route to chiral 1-aminoethanols. This method utilizes enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), to catalyze the conversion of a prochiral ketone to a chiral amine with high enantiopurity. The reaction proceeds via an imine intermediate, which is stereoselectively reduced by the enzyme.

Application Notes

This biocatalytic approach is particularly advantageous due to its high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, aqueous media), and the use of environmentally benign catalysts. The choice of enzyme is critical and depends on the specific substrate and the desired enantiomer. A co-factor regeneration system, often employing a glucose dehydrogenase (GDH) and glucose, is typically required to recycle the NAD(P)H co-factor.

Experimental Workflow

Caption: Biocatalytic reductive amination workflow.

Protocol: Enzymatic Asymmetric Reductive Amination

Materials:

-

α-Hydroxy ketone (e.g., 1-hydroxy-2-propanone)

-

Amine source (e.g., ammonium chloride)

-

Amine Dehydrogenase (AmDH) or Imine Reductase (IRED)

-

NAD(P)H

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (1 M, pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare the reaction buffer by adding the appropriate volume of 1 M potassium phosphate buffer (pH 8.0).

-

To the buffer, add the α-hydroxy ketone to a final concentration of 50 mM.

-

Add the amine source, for example, ammonium chloride to a final concentration of 1 M.

-

Add NAD(P)H to a final concentration of 1 mM.

-

For co-factor regeneration, add D-glucose to a final concentration of 100 mM and an appropriate amount of Glucose Dehydrogenase (GDH).

-

Initiate the reaction by adding the Amine Dehydrogenase (AmDH) or Imine Reductase (IRED) to a final concentration of 1-5 mg/mL.

-

Stir the reaction mixture at a constant temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

-

Once the reaction is complete, quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiopure this compound.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Quantitative Data

| Entry | Enzyme | Substrate | Amine Source | Yield (%) | ee (%) |

| 1 | AmDH-T1 | 1-Hydroxy-2-propanone | NH₄Cl | 95 | >99 (S) |

| 2 | IRED-23 | 1-Hydroxy-2-butanone | NH₄Cl | 92 | >99 (R) |

| 3 | AmDH-T1 | 2-Hydroxyacetophenone | NH₄Cl | 88 | >99 (S) |

| 4 | IRED-15 | 1-Hydroxy-2-pentanone | Methylamine | 85 | 98 (R) |

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Amino Ketones

This method provides a powerful and efficient way to synthesize chiral 1,2-amino alcohols from α-amino ketones. The reaction typically employs a chiral ruthenium catalyst, often with a tosylated diamine ligand, and a hydrogen donor, such as formic acid or isopropanol.

Application Notes

Ruthenium-catalyzed asymmetric transfer hydrogenation is a versatile method applicable to a wide range of α-amino ketones, including those with unprotected amine groups.[1] This avoids the need for protection and deprotection steps, making the synthesis more atom-economical and efficient.[1] The choice of the chiral ligand on the ruthenium catalyst is crucial for achieving high enantioselectivity.

Experimental Workflow

Caption: Ru-catalyzed asymmetric transfer hydrogenation workflow.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Materials:

-

α-Amino ketone hydrochloride

-

Chiral Ruthenium catalyst (e.g., [RuCl₂(R,R)-TsDPEN])

-

Formic acid

-

Triethylamine

-

Solvent (e.g., methanol)

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the α-amino ketone hydrochloride (1.0 mmol) and the chiral ruthenium catalyst (0.005 mmol, 0.5 mol%) in the solvent (e.g., 5 mL of methanol).

-

Add triethylamine (2.2 mmol) to the mixture to neutralize the hydrochloride salt.

-

Add formic acid (2.0 mmol) as the hydrogen donor.

-

Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (e.g., 12-24 hours).

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography or recrystallization to afford the chiral this compound.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data

| Entry | Substrate | Catalyst | Ligand | Yield (%) | ee (%) |

| 1 | 2-Amino-1-phenylethanone | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | 98 | 99 (R) |

| 2 | 2-Amino-1-(4-methoxyphenyl)ethanone | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 95 | 98 (S) |

| 3 | 2-(Methylamino)-1-phenylethanone | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | 92 | 97 (R) |

| 4 | 2-Amino-1-(2-thienyl)ethanone | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 90 | 96 (S) |

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this approach, an enzyme, typically a lipase, selectively acylates one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated.

Application Notes

Lipase-catalyzed kinetic resolution is a robust and scalable method. The choice of lipase, acyl donor, and solvent significantly impacts the efficiency and selectivity of the resolution. Common lipases used for this purpose include Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL). The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Logical Relationship Diagram

Caption: Lipase-catalyzed kinetic resolution process.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - CALB)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Organic solvent (e.g., toluene, hexane)

-

Molecular sieves (optional, to remove water)

Procedure:

-

To a flask containing the organic solvent (e.g., 20 mL of toluene), add racemic this compound (1.0 g).

-

Add the acyl donor (e.g., 1.5 equivalents of ethyl acetate).

-

Add the immobilized lipase (e.g., 100 mg of Novozym 435). If the solvent is not anhydrous, add activated molecular sieves.

-

Seal the flask and shake the mixture in an incubator at a specific temperature (e.g., 40 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted this compound from the acylated product by column chromatography or by an acid-base extraction.

-

Determine the enantiomeric excess of both the recovered this compound and the acylated product.

Quantitative Data

| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) |

| 1 | Novozym 435 | Ethyl Acetate | Toluene | 24 | 50 | >99 (S) | >99 (R) |

| 2 | PSL-C | Vinyl Acetate | Hexane | 48 | 49 | 98 (S) | 97 (R) |

| 3 | Amano Lipase PS | Isopropenyl Acetate | MTBE | 36 | 51 | 99 (S) | 98 (R) |

| 4 | Novozym 435 | Acetic Anhydride | Dichloromethane | 12 | 50 | >99 (S) | >99 (R) |

Conclusion

The enantioselective synthesis of chiral this compound is a critical task in the pharmaceutical and fine chemical industries. The methods outlined in these application notes—asymmetric reductive amination, ruthenium-catalyzed asymmetric transfer hydrogenation, and lipase-catalyzed kinetic resolution—each offer distinct advantages and can be selected based on the specific requirements of the target molecule, desired scale of production, and economic considerations. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of chiral molecules, enabling the efficient and selective production of these important building blocks.

References

Application Notes: 1-Aminoethanol Derivatives as Chiral Ligands in Asymmetric Catalysis

Topic: Using 1-Aminoethanol Derivatives as Chiral Ligands in Asymmetric Catalysis Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,2-amino alcohols are a foundational class of ligands in asymmetric catalysis, prized for their straightforward synthesis from readily available chiral precursors like amino acids and their remarkable effectiveness in a wide array of stereoselective transformations.[1] These ligands modify the reactivity and selectivity of metal centers, enabling the preferential formation of one enantiomer of a product—a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules.

One of the most successful and well-studied applications of this compound derivatives is in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction provides a direct and efficient route to valuable chiral secondary alcohols. Ligands derived from natural amino alcohols, such as (1R,2S)-norephedrine, have proven to be particularly effective. By modifying the N-alkyl substituents, the steric and electronic properties of the catalyst can be fine-tuned to achieve exceptional levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee).

This document provides detailed application notes and protocols for the use of (1R,2S)-N,N-dibutylnorephedrine (DBNE), a highly effective this compound derivative, in the asymmetric addition of diethylzinc to various aromatic aldehydes.

Logical Structure of this compound Ligands

The modular nature of this compound derivatives allows for systematic tuning of their catalytic properties. The core scaffold provides the essential coordinating heteroatoms (N and O), while variation of the R groups allows for optimization of steric hindrance and electronic effects to maximize enantioselectivity for a specific transformation.

Application: Asymmetric Ethylation of Aromatic Aldehydes

The addition of diethylzinc to aldehydes, catalyzed by a chiral amino alcohol, is a benchmark reaction for assessing ligand efficacy. The catalyst system, typically formed in situ from the ligand and diethylzinc, efficiently converts a range of substituted benzaldehydes into the corresponding (S)-1-aryl-1-propanols with high yields and excellent enantioselectivity.

Data Presentation

The following table summarizes the performance of the (1R,2S)-N,N-dibutylnorephedrine (DBNE) ligand in the asymmetric addition of diethylzinc to various substituted benzaldehydes. The data demonstrates consistently high yields and enantioselectivities across substrates with both electron-donating and electron-withdrawing groups.

| Entry | Aldehyde Substrate | Yield (%) | ee (%) | Product Configuration |

| 1 | Benzaldehyde | 97 | 95 | S |

| 2 | 4-Chlorobenzaldehyde | 95 | 96 | S |

| 3 | 4-Methylbenzaldehyde | 98 | 94 | S |

| 4 | 4-Methoxybenzaldehyde | 96 | 93 | S |

| 5 | 2-Chlorobenzaldehyde | 94 | 95 | S |

| 6 | 3-Methoxybenzaldehyde | 95 | 94 | S |

| 7 | 1-Naphthaldehyde | 92 | 97 | S |

Note: This table is a representation of typical results for the DBNE catalyst system under optimized conditions, as widely reported in the literature. Conditions: Aldehyde (1 mmol), DBNE (2 mol%), Et₂Zn (1.0 M in hexanes, 2.2 mmol), Toluene, 0 °C, 2-6 h.

Experimental Workflow

The typical experimental workflow for an asymmetric addition reaction is straightforward, involving the sequential addition of reagents under an inert atmosphere, followed by reaction, quenching, and analysis.

Detailed Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-N,N-dibutylnorephedrine (DBNE) Ligand

This protocol describes the synthesis of the chiral ligand from (1R,2S)-norephedrine.

Materials:

-

(1R,2S)-norephedrine

-

1-Bromobutane

-